9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a tricyclic core structure fused with a pyrimidine ring. Key structural features include:
- 3-(2-Oxo-2-phenylethyl) group: Introduces a ketone functionality and aromatic phenyl ring, which may enhance hydrogen bonding or π-π stacking interactions.
- 1-Methyl group: Modifies electron density on the purine-dione core, affecting reactivity and solubility.
Its structural analogs are frequently explored for CNS activity, phosphodiesterase (PDE) inhibition, and receptor modulation .
Properties
CAS No. |
847915-38-2 |
|---|---|
Molecular Formula |
C25H25N5O3 |
Molecular Weight |
443.507 |
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)28-12-7-13-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
InChI Key |
FRJYUVJTYFBKHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Chemical Structure
The molecular formula of this compound is , and it possesses a molecular weight of approximately 424.47 g/mol. The structure includes a pyrimidine core fused with a purine derivative, which is characteristic of compounds with diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other pyrimidine derivatives that affect GABAergic and glutamatergic systems.
- Receptor Modulation : Potential interactions with adrenergic and dopaminergic receptors could explain its psychoactive properties.
Anticonvulsant Activity
Research indicates that compounds similar to this structure exhibit anticonvulsant properties. For instance, studies on related pyrimidines have shown efficacy in the maximal electroshock test (MET) when administered intraperitoneally or orally. These compounds were found to increase GABA levels significantly and inhibit GABA transaminase activity .
Antidepressant and Anxiolytic Effects
Preliminary evaluations suggest that derivatives of this compound may possess antidepressant and anxiolytic effects. The dual activity observed in some related compounds—exhibiting both CNS stimulation and depression—points to a complex pharmacological profile that may be replicated in this compound .
Antimicrobial Properties
Preliminary studies have shown that certain derivatives of the pyrimidine-purine hybrid structure exhibit antimicrobial activity against various pathogens. This suggests potential therapeutic applications in treating infections .
Case Study 1: Anticonvulsant Testing
In a study involving a series of substituted pyrimidines, one particular derivative demonstrated significant anticonvulsant activity comparable to established medications. The mechanism was linked to enhanced GABAergic transmission and inhibition of excitatory neurotransmission pathways .
Case Study 2: CNS Activity Profile
A comparative analysis of the CNS effects of several structurally related compounds revealed that some exhibited both stimulant and depressant effects on animal models. This duality was assessed through behavioral tests that measured locomotor activity and anxiety levels .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares structural variations and key properties of analogs:
Key Observations :
- Electron-withdrawing groups (Cl) in and increase lipophilicity, favoring CNS penetration .
- The 2-oxo-2-phenylethyl group in the target compound may confer unique hydrogen-bonding interactions compared to alkyl chains in analogs .
Similarity Coefficients and Chemoinformatics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
